N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]pyridine-2-carbohydrazide
Beschreibung
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group attached to a pyridinecarbohydrazide moiety, with a bromine atom and a hydroxyl group on the benzene ring. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Eigenschaften
CAS-Nummer |
339004-73-8 |
|---|---|
Molekularformel |
C14H12BrN3O2 |
Molekulargewicht |
334.17g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-9-6-11(15)7-10(13(9)19)8-17-18-14(20)12-4-2-3-5-16-12/h2-8,19H,1H3,(H,18,20)/b17-8+ |
InChI-Schlüssel |
FHATTZZCODIWNX-CAOOACKPSA-N |
SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=N2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and 2-pyridinecarbohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide involves its interaction with molecular targets through its functional groups. The hydroxyl and Schiff base groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The bromine atom can participate in halogen bonding, further contributing to its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(5-chloro-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide
- N’-(5-fluoro-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide
- N’-(5-iodo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide
Uniqueness
N’-(5-bromo-2-hydroxy-3-methylbenzylidene)-2-pyridinecarbohydrazide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
